4-Amino-4'-chlorostilbene
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Overview
Description
4-Amino-4’-chlorostilbene: is an organic compound belonging to the stilbene family, characterized by the presence of an amino group and a chlorine atom attached to the stilbene backbone. Stilbenes are known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-chlorostilbene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-aminobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chloro-4’-nitrostilbene.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of 4-Amino-4’-chlorostilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-chlorostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of 4-Amino-4’-chlorostilbene.
Reduction: Amines derived from the reduction of the nitro group.
Substitution: Various substituted stilbenes depending on the nucleophile used
Scientific Research Applications
4-Amino-4’-chlorostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Amino-4’-chlorostilbene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Amino-4’-chlorostilbene: Characterized by the presence of an amino group and a chlorine atom.
4-Amino-4’-bromostilbene: Similar structure but with a bromine atom instead of chlorine.
4-Amino-4’-methoxystilbene: Contains a methoxy group instead of chlorine.
Uniqueness: 4-Amino-4’-chlorostilbene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
7570-36-7 |
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Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+ |
InChI Key |
XPIHDAPOGFAZLY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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